Propyl m-tolylsulfide
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Overview
Description
Propyl m-tolylsulfide is an organic compound that belongs to the class of sulfides It is characterized by the presence of a propyl group attached to a m-tolyl group through a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl m-tolylsulfide can be synthesized through several methods. One common approach involves the reaction of m-tolylthiol with propyl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the thiolate anion (generated from m-tolylthiol) attacks the propyl halide, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and the choice of solvent, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propyl m-tolylsulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: m-Tolylthiol.
Substitution: Various substituted sulfides depending on the nucleophile used.
Scientific Research Applications
Propyl m-tolylsulfide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its role as an antioxidant or antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of propyl m-tolylsulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions and other electrophilic centers, influencing the reactivity and stability of the compound. The specific pathways and targets depend on the context of its application, such as its role in catalysis or as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Propyl p-tolylsulfide: Similar structure but with the propyl group attached to the para position of the tolyl group.
Ethyl m-tolylsulfide: Similar structure but with an ethyl group instead of a propyl group.
Butyl m-tolylsulfide: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
Propyl m-tolylsulfide is unique due to its specific structural arrangement, which influences its reactivity and properties. The position of the propyl group and the presence of the sulfur atom contribute to its distinct chemical behavior compared to other similar compounds.
Properties
IUPAC Name |
1-methyl-3-propylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-3-7-11-10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCYGDGCRULHKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC(=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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